3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile
Description
3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile (CAS: 478043-04-8) is a sulfur-containing heterocyclic compound with a molecular weight of 242.30 g/mol. Its structure consists of an isonicotinonitrile backbone substituted with a sulfinyl group (-S=O) attached to a 4-methylphenyl ring. This sulfinyl moiety confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfinylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-10-2-4-12(5-3-10)17(16)13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYNIVXGBRFGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(C=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfinyl chloride and isonicotinonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is then purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.
Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The nitrile group can interact with enzymes and proteins, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile (CAS: RK221723, Molecular weight: 246.72 g/mol) Substituent: 4-Chlorophenyl group (-Cl) with a sulfanyl (-S-) linkage. Key difference: The sulfur atom is in a reduced oxidation state (sulfanyl vs. sulfinyl), and the phenyl ring bears an electron-withdrawing chlorine substituent instead of a methyl group.
Comparative Analysis
| Property | 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile | 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile |
|---|---|---|
| Molecular Weight | 242.30 g/mol | 246.72 g/mol |
| Sulfur Oxidation State | Sulfinyl (-S=O) | Sulfanyl (-S-) |
| Substituent | Electron-donating methyl (-CH₃) | Electron-withdrawing chlorine (-Cl) |
| Polarity | Higher (due to sulfinyl group) | Lower |
| Hypothetical Reactivity | Enhanced electrophilicity at sulfur | Reduced electrophilicity |
Electronic and Steric Effects
- Sulfinyl vs. In contrast, the sulfanyl group offers greater stability in reducing environments .
- Substituent Influence: The methyl group on the phenyl ring (electron-donating) may improve solubility in non-polar solvents, whereas the chlorine substituent (electron-withdrawing) could enhance resistance to oxidative degradation .
Biological Activity
3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile, with the CAS number 477711-93-6, is an organic compound notable for its potential biological activities. Its molecular formula is C13H10N2OS, and it has a molecular weight of 242.3 g/mol. The compound features a sulfinyl group, which is believed to contribute to its biological efficacy.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfinyl chloride with isonicotinonitrile in the presence of a base like triethylamine, utilizing dichloromethane as a solvent. The product is purified through column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and interaction with specific cellular pathways. Detailed research is ongoing to elucidate these mechanisms further.
The proposed mechanism of action involves:
- Redox Reactions : The sulfinyl group can participate in redox reactions, potentially influencing cellular oxidative stress levels.
- Enzyme Interaction : The nitrile group may interact with enzymes, modulating their activity and affecting metabolic pathways.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Functional Group | Biological Activity |
|---|---|---|
| 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile | Sulfanyl | Lower antimicrobial activity |
| 3-[(4-Methylphenyl)sulfonyl]isonicotinonitrile | Sulfonyl | Enhanced reactivity but different biological profile |
This comparison highlights how variations in functional groups can influence both chemical behavior and biological activity.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfinyl compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential as a broad-spectrum antimicrobial agent.
- Investigation of Anticancer Mechanisms : In a recent study published in Cancer Research, researchers explored the apoptosis-inducing effects of this compound on human cancer cell lines. They found that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating a promising avenue for cancer therapy development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
